molecular formula C12H25NO2 B1315718 Tert-butyl 8-aminooctanoate CAS No. 102522-32-7

Tert-butyl 8-aminooctanoate

Cat. No.: B1315718
CAS No.: 102522-32-7
M. Wt: 215.33 g/mol
InChI Key: CGXSJIQNNZPSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-aminooctanoate (CAS 102522-32-7) is a chemical compound with the molecular formula C₁₂H₂₅NO₂ and a molecular weight of 215.33 g/mol . It is characterized as an organic building block and features an omega-amino fatty acid structure that is protected at the carboxylate terminus by a tert-butyl ester group . The compound's primary research value lies in its role as a synthetic intermediate and a protected precursor. The free amino group can participate in standard coupling reactions to form amide bonds, while the tert-butyl ester is a common protecting group in organic synthesis that is stable to bases but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This makes this compound a versatile building block for the controlled synthesis of more complex molecules, particularly in pharmaceutical research and the development of peptide mimetics. Its structure suggests potential use as a flexible linker, similar to other amino-terminated alkanes, which are employed in constructing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . The Boc-protected amine derivative of its homologue is explicitly mentioned for this application . As with many synthetic intermediates, the indolyl group of Tryptophan (Trp) is susceptible to side reactions like tert-butylation in acidic media, a consideration for researchers employing this compound in peptide chemistry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSJIQNNZPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552386
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102522-32-7
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-aminooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance As a Versatile Chemical Building Block in Organic Synthesis

The primary significance of tert-butyl 8-aminooctanoate lies in its role as a versatile chemical building block. molport.comenamine.net Organic building blocks are foundational molecules that chemists utilize to construct more complex chemical structures. molport.com The utility of this compound stems from the orthogonal nature of its two functional groups. The primary amine is a nucleophilic site, readily participating in reactions such as acylation, alkylation, and amide bond formation. broadpharm.com Conversely, the carboxylic acid is protected by a tert-butyl group, which is sterically bulky and chemically robust under many reaction conditions. This protective group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then undergo a different set of chemical transformations. broadpharm.com

This "two-faced" reactivity allows for a stepwise and controlled approach to synthesis. Chemists can first react the amine group while the carboxylic acid remains inert, and then deprotect and react the carboxylic acid in a subsequent step. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures.

Overview of Research Trajectories Involving Tert Butyl 8 Aminooctanoate As a Precursor

Esterification Strategies for Omega-Amino Acids

Esterification of ω-amino acids to their corresponding tert-butyl esters presents a unique set of challenges due to the presence of both an acidic carboxyl group and a basic amino group. The following subsections detail various effective strategies to achieve this transformation.

Direct Tert-butylation Methods

Direct esterification of amino acids with tert-butanol (B103910) is a common approach. This method often requires an acid catalyst and conditions that favor the formation of the ester. One effective method involves the use of anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate with protected amino acids and tert-butanol, yielding the corresponding tert-butyl esters in good yields. researchgate.net Another approach utilizes isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid, mixed with the amino acid in a suitable solvent like dioxane. researchgate.net This process has been shown to produce tert-butyl esters in yields ranging from 60-75%. researchgate.net

A one-pot synthesis has also been described, which proceeds from a carboxylic acid and tert-butanol using only anhydrous magnesium sulfate and a catalytic amount of sulfuric acid. researchgate.net This method is advantageous for its simplicity and applicability to a variety of substrates. researchgate.net The direct reaction of unsaturated fatty acids can also lead to the formation of omega-amino acid esters, where tert-butanol can be used as the solvent. google.comgoogle.comi.moscow

Thionyl Chloride Mediated Esterification

The use of thionyl chloride (SOCl₂) in an alcohol, such as methanol (B129727) or ethanol, is a well-established method for the esterification of amino acids. researchgate.netmasterorganicchemistry.com This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate. chemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the ester. The presence of the amino group necessitates that it be protonated to prevent unwanted side reactions, which is achieved by the acidic conditions generated during the reaction. researchgate.net

For the synthesis of amino acid ester hydrochlorides, thionyl chloride is added dropwise to a suspension of the amino acid in the corresponding alcohol, typically at a low temperature initially, followed by refluxing the mixture. researchgate.net An industrially viable method involves the continuous or intermittent addition of thionyl chloride to a mixture of the amino acid and alcohol at a temperature of 20°C or higher, which allows for better control of the reaction. google.com This method can be applied to both natural and non-natural amino acids. google.com

Reagent SystemKey FeaturesTypical Conditions
Thionyl Chloride/AlcoholForms a reactive acyl chloride intermediate. chemistrysteps.comlibretexts.orgDropwise addition of SOCl₂ at low temperature, followed by reflux. researchgate.net
Generates acidic conditions, protecting the amino group. researchgate.netContinuous addition at ≥20°C for industrial applications. google.com

Methanol/Trimethylchlorosilane Systems

A convenient and efficient method for the synthesis of amino acid methyl esters involves the use of a methanol/trimethylchlorosilane (TMSCl) system. nih.govresearchgate.netnih.govdoaj.orgresearchgate.net This approach offers mild reaction conditions and generally produces good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.govresearchgate.netnih.govresearchgate.net The reaction is typically carried out at room temperature and is applicable to a wide range of amino acids, including natural, aromatic, and aliphatic ones. nih.govresearchgate.netresearchgate.net The TMSCl/MeOH system is considered advantageous due to its simple operation, mild conditions, and straightforward workup procedure. nih.gov

Reagent SystemSubstrateProductYield
TMSCl/MeOHVarious Amino AcidsAmino Acid Methyl Ester HydrochloridesGood to Excellent nih.govresearchgate.netnih.govresearchgate.net

Other Acid-Catalyzed Approaches

Besides the specific methods mentioned above, other acid-catalyzed approaches are also employed for the esterification of amino acids. Protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are commonly used as catalysts. researchgate.net Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. libretexts.org In this reaction, the acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org The use of ion-exchange resins, such as Amberlyst™-15, also provides a solid-phase catalytic approach for this transformation. researchgate.net

Synthesis from Precursors and Related Compounds

An alternative to direct esterification is the synthesis of this compound from precursor molecules. This often involves the modification of a pre-existing carbon skeleton.

Conversion from 8-Aminooctanoic Acid

The direct conversion of 8-aminooctanoic acid to its tert-butyl ester is a primary synthetic route. This transformation can be achieved using the direct tert-butylation methods described in section 2.1.1. For instance, reacting 8-aminooctanoic acid with di-tert-butyl dicarbonate (B1257347) in a mixture of water and dichloromethane (B109758) with sodium hydroxide (B78521) at 0°C can yield the N-Boc protected acid, which can then be further processed. rsc.org

Another documented synthesis of this compound starts from tert-butyl-8-bromooctanoate. rsc.org The bromo-ester is treated with sodium azide (B81097) in dry DMF, followed by reduction of the resulting azide with triphenylphosphine (B44618) and water in THF to afford this compound in a 90.5% yield. rsc.org

A study also reports the synthesis of this compound with a reported ESI-MS of m/z = 216.5, which corresponds to the calculated value for C₁₂H₂₅O₂N of 215.3. rsc.org

PrecursorReagentsProductYield
8-Aminooctanoic AcidDi-tert-butyl dicarbonate, NaOH, H₂O, DCMN-(tert-butoxycarbonyl)-8-aminooctanoic acidNot specified rsc.org
tert-Butyl-8-bromooctanoate1. Sodium azide, DMF; 2. Triphenylphosphine, THF, H₂OThis compound90.5% rsc.org

Amination of Halogenated Octanoates (e.g., Tert-butyl 8-bromooctanoate)

A primary route for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, most commonly tert-butyl 8-bromooctanoate. rsc.orgresearchgate.net This method leverages the reactivity of the bromine atom, a good leaving group, which is displaced by an amine source.

One common approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate. In this multi-step process, tert-butyl 8-bromooctanoate is first reacted with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent hydrazinolysis of this intermediate cleaves the phthaloyl group, liberating the desired primary amine, this compound.

Alternatively, direct amination can be achieved using ammonia or other nitrogen nucleophiles. However, these reactions can sometimes lead to overalkylation, producing secondary and tertiary amines as byproducts. To circumvent this, the azide method is often employed. Tert-butyl 8-bromooctanoate is reacted with sodium azide to produce tert-butyl 8-azidooctanoate. The azide group is then reduced to a primary amine using a reducing agent such as triphenylphosphine in the presence of water (the Staudinger reaction) or by catalytic hydrogenation. rsc.org For instance, tert-butyl 8-bromooctanoate can be converted to this compound in a two-step sequence involving sodium azide followed by triphenylphosphine and water, with a reported yield of 90.5%. rsc.org

PrecursorReagentsProductYield
Tert-butyl 8-bromooctanoate1. Sodium azide, DMF2. Triphenylphosphine, THF, waterThis compound90.5% rsc.org
8-Bromooctanoic acid2-Methylpropene, Et2O, H2SO4Tert-butyl 8-bromooctanoateNot specified researchgate.net

Derivatization from Methyl 8-aminooctanoate

Another synthetic pathway to this compound starts from the corresponding methyl ester, methyl 8-aminooctanoate. researchgate.netresearchgate.net This approach involves the transesterification of the methyl ester to the tert-butyl ester. This transformation can be challenging due to the steric hindrance of the incoming tert-butyl group.

One method involves the acid-catalyzed reaction of methyl 8-aminooctanoate with a large excess of tert-butanol. However, this equilibrium-driven reaction often requires forcing conditions and may not be high-yielding. A more efficient method involves the use of di-tert-butyl dicarbonate ((Boc)2O) under specific catalytic conditions. Recently, a solvent-free and base-free method using electromagnetic milling has been developed for the synthesis of tert-butyl esters from carboxylic acids and (Boc)2O, which could potentially be adapted for this transesterification. rsc.org

It is also possible to first hydrolyze methyl 8-aminooctanoate to 8-aminooctanoic acid, which is then esterified to the tert-butyl ester. chemicalbook.com The esterification of 8-aminooctanoic acid can be achieved by reacting it with isobutylene in the presence of a strong acid catalyst.

Starting MaterialKey TransformationProduct
Methyl 8-aminooctanoateTransesterificationThis compound
Methyl 8-aminooctanoateHydrolysis followed by esterificationThis compound

Protecting Group Chemistry in Synthetic Pathways

Protecting group chemistry is fundamental to the synthesis of complex molecules like peptides and other oligomers where this compound might be incorporated. The strategic use of protecting groups allows for the selective reaction of specific functional groups while others are masked.

Role of the Tert-butyl Ester in Carboxylic Acid Protection

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid functionality. chemimpex.com Its primary advantage is its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. organic-chemistry.org This stability allows for modifications at the amino group without affecting the ester. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.

This protective role is crucial in synthetic strategies like peptide synthesis, where the free amino group of this compound can be coupled with an N-protected amino acid. chemimpex.com The tert-butyl ester remains intact during the coupling reaction and subsequent deprotection of the N-terminal protecting group.

Compatibility with Orthogonal Protecting Groups (e.g., Fmoc)

The concept of orthogonal protection is central to modern chemical synthesis, allowing for the sequential removal of different protecting groups under distinct, non-interfering conditions. organic-chemistry.orgiris-biotech.de The tert-butyl ester is a key component of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). iris-biotech.deseplite.com

In this strategy, the α-amino groups of amino acids are protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains, including carboxylic acids, are protected with acid-labile groups like the tert-butyl ester. iris-biotech.depeptide.com The Fmoc group can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), leaving the tert-butyl ester and other acid-labile protecting groups unaffected. iris-biotech.deseplite.com This allows for the stepwise elongation of a peptide chain. The tert-butyl group's stability to the basic conditions used for Fmoc removal makes it an ideal orthogonal partner. organic-chemistry.org

Deprotection Strategies (e.g., Acidic Hydrolysis with TFA)

The removal of the tert-butyl ester protecting group is typically achieved under strong acidic conditions. researchgate.net Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. iris-biotech.deresearchgate.net The deprotection is often carried out using a solution of TFA in a solvent like dichloromethane (DCM), or with neat TFA. researchgate.netrsc.org

The mechanism of deprotection involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. stackexchange.comechemi.com The reaction is generally clean and efficient. In the context of SPPS using the Fmoc/tBu strategy, the final step involves treating the fully assembled peptide-resin with a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%) to simultaneously remove all side-chain protecting groups, including tert-butyl esters, and cleave the peptide from the solid support. iris-biotech.de Scavengers are often added to the cleavage mixture to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues. organic-chemistry.orgnih.gov

Protecting GroupProtection MethodDeprotection ConditionsOrthogonal Partner
Tert-butyl esterEsterification with isobutylene or transesterificationStrong acid (e.g., TFA) researchgate.netrsc.orgFmoc (base-labile) iris-biotech.de
FmocReaction with Fmoc-Cl or Fmoc-OSuMild base (e.g., piperidine) iris-biotech.deTert-butyl ester (acid-labile) seplite.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions offered by enzymes. While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of this approach can be applied to its synthesis.

Enzymes, particularly lipases, are widely used for the selective acylation and deacylation of esters. A potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture. For instance, if a chiral center were present in the octanoate (B1194180) chain, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino group or hydrolyze one enantiomer of the ester, allowing for the separation of the enantiomers.

Furthermore, enzymes are used in the synthesis of precursors. For example, 8-aminooctanoic acid is involved in the enzyme-catalyzed preparation of lactams. chemicalbook.com A chemoenzymatic approach to this compound could involve an initial enzymatic step to create a key intermediate with high stereoselectivity, followed by conventional chemical steps to introduce the tert-butyl ester and the amino group. The development of novel enzymes and biocatalytic processes continues to expand the possibilities for the efficient and sustainable synthesis of complex molecules like this compound. mdpi.comresearchgate.net

Enzyme-Catalyzed Aminolysis Reactions

Enzyme-catalyzed aminolysis, primarily utilizing lipases, is a powerful technique for forming amide bonds. While typically used to synthesize amides from esters, this reaction can also be applied in the context of amino esters, for instance, in kinetic resolutions or polymerization reactions. acs.orgacs.org Lipases such as Candida antarctica Lipase B (CAL-B) are frequently employed due to their stability and broad substrate scope. researchgate.netdoi.org

Research has demonstrated the utility of lipases in catalyzing reactions involving long-chain diamines and diesters, which are structural analogs of the components that could form this compound. For example, the enzymatic polycondensation of 1,8-diaminooctane (B148097) with dimethyl terephthalate (B1205515) has been successfully catalyzed by CAL-B to produce oligo(octamethylene terephthalamide). nih.gov This highlights the capability of lipases to handle C8-chain diamines, which are structurally similar to 8-aminooctanoate derivatives.

A unique intracellular lipase from Sphingomonas sp. (SpL) has been identified as a highly efficient catalyst for aminolysis, capable of producing amides in high yields. researchgate.netau.dk This enzyme not only works on esters but also directly on carboxylic acids, a reaction previously considered challenging for most lipases. acs.orgresearchgate.net Furthermore, SpL exhibits high enantioselectivity, making it suitable for producing chiral amides from racemic esters or amines. acs.orgau.dk The ability of such enzymes to function in the presence of water and be utilized as whole-cell biocatalysts enhances their practical applicability for producing valuable amide intermediates. acs.orgresearchgate.net

EnzymeSubstratesProductKey FindingReference
Candida antarctica Lipase B (CAL-B) Dimethyl terephthalate + 1,8-diaminooctaneOligo(octamethylene terephthalamide)Successfully catalyzed polycondensation of a C8 diamine analog. nih.gov
Lipase from Sphingomonas sp. (SpL) Various esters and aminesChiral and achiral amidesHigh activity and enantioselectivity in aminolysis of esters and carboxylic acids. acs.orgacs.orgresearchgate.net
Icutinase / CLEA cutinase Diethyl sebacate (B1225510) + p-xylylenediamineOligo(p-xylylene sebacamide)Demonstrated catalysis with diamine substrates, though CAL-B showed higher conversion. nih.gov

Omega-Amino Acid Transaminase Applications

Omega-amino acid transaminases (ω-TAs) are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.com They are particularly valuable for synthesizing ω-amino acids and their derivatives from corresponding oxo-acids. acs.orgmbl.or.kr Unlike α-transaminases, ω-TAs act on the terminal amino group of a molecule, making them ideal for the synthesis of compounds like 8-aminooctanoate. mdpi.commbl.or.kr

A crucial application is the stereoselective synthesis of chiral amines from prochiral ketones, which can theoretically achieve 100% yield. almacgroup.com Research has specifically identified that ω-amino acid transaminases from microorganisms like Pseudomonas can utilize 8-aminooctanoate as a substrate. google.com This demonstrates the direct applicability of this enzyme class for reactions involving the target compound.

The primary challenges in using ω-TAs, such as unfavorable reaction equilibria and substrate inhibition, are being addressed through protein engineering and the use of specific amino donors. mdpi.comnih.govnih.gov For instance, using cheap amino donors like isopropylamine (B41738) can help drive the reaction to completion, as the byproduct, acetone, is volatile and easily removed. nih.gov Site-directed mutagenesis has been successfully employed to engineer ω-TAs with modified active sites, expanding their substrate scope to include bulkier molecules than their natural substrates would allow. nih.govnih.gov

Enzyme ClassSubstrate TypeApplicationKey FindingReference
Omega-amino acid transaminase (EC 2.6.1.18) 8-aminooctanoateTransaminationDemonstrated substrate specificity for 8-aminooctanoate. google.com
Engineered ω-TA from Ochrobactrum anthropi α-keto acids with bulky substituentsAsymmetric aminationL57A variant showed dramatically improved activity for substrates with substituents larger than an ethyl group. nih.gov
Engineered (R)-ω-TA from Gibberella zeae α-keto acids with bulky side chainsStereospecific aminationTriple-mutant F113L/V60A/S214A showed a 3.8-fold increased conversion for 2-oxo-2-phenylacetic acid. nih.gov

Stereoselective Enzymatic Transformations

Achieving high stereoselectivity is a critical goal in modern pharmaceutical and chemical synthesis, and enzymatic transformations are a primary tool for this purpose. For the synthesis of chiral amino acids and their derivatives, methods like dynamic kinetic resolution (DKR) are particularly powerful. nih.gov DKR combines an enzyme-catalyzed kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. researchgate.net

For amino acid esters, DKR can be achieved by combining an enantioselective enzyme, such as a lipase or protease, with a racemization catalyst. researchgate.net Transaminases are also exceptionally effective in DKR processes for producing β-branched amino acids with high diastereo- and enantioselectivity from α-ketoacid substrates. nih.gov

In a significant development relevant to 8-aminooctanoate analogs, a D-amino acid dehydrogenase has been engineered through multiple rounds of mutagenesis. The resulting biocatalyst exhibited a 975-fold increase in specific activity for the synthesis of D-2-aminooctanoate via the reductive amination of the corresponding 2-keto acid. researchgate.net This demonstrates the immense potential of directed evolution to create highly specialized enzymes for the stereoselective synthesis of specific, non-canonical amino acids and their derivatives. Such engineered enzymes form the basis for highly efficient and stereoselective production of chiral building blocks. acs.orghims-biocat.eu

Transformation TypeEnzyme SystemSubstrate TypeProductKey FindingReference
Dynamic Kinetic Resolution (DKR) Thermophilic Aromatic Amino Acid Transaminase (ArAT)β-branched aromatic α-ketoacidsL-amino acidsEstablished two contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov
Dynamic Kinetic Resolution (DKR) Lipase AS 'Amano'Racemic amino acid amidesEnantiopure amino acidsHigh enantiomeric excesses (up to 99%) and E values >600 achieved through enantioselective amide hydrolysis. researchgate.net
Asymmetric Reductive Amination Engineered D-amino acid dehydrogenase (CgDAPDH BC621)2-oxooctanoateD-2-aminooctanoateA 975-fold increase in specific activity was achieved through mutagenesis. researchgate.net
Dynamic Kinetic Resolution Lipase + Amine TransaminasesRacemic aminesEnantiopure amidesA two-phase system combining stereospecific acylation and stereoinversion was developed. diva-portal.org

Mechanistic Insights into Reactions Involving Tert Butyl 8 Aminooctanoate

Amidation and Peptide Coupling Mechanisms

The primary amine of tert-butyl 8-aminooctanoate acts as a nucleophile, readily participating in reactions with activated carboxylic acids to form amide bonds. This transformation is central to peptide synthesis and the creation of various amide-containing molecules. The efficiency and stereochemical integrity of this coupling are highly dependent on the chosen coupling reagents and protocols.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to minimize epimerization. peptide.com The mechanism for HATU-mediated amidation involving this compound proceeds through several key steps. commonorganicchemistry.com

Initially, a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), deprotonates the carboxylic acid that is to be coupled with this compound. commonorganicchemistry.com The resulting carboxylate anion then acts as a nucleophile, attacking the electron-deficient carbon atom of the HATU reagent. commonorganicchemistry.com This leads to the formation of a highly reactive OAt-activated ester intermediate. commonorganicchemistry.com The crucial step involves the nucleophilic attack by the primary amine of this compound on the carbonyl carbon of this activated ester. commonorganicchemistry.comchemguide.co.uk This attack forms a tetrahedral intermediate which subsequently collapses, displacing the HOAt (1-hydroxy-7-azabenzotriazole) anion as a leaving group, to yield the final amide product. commonorganicchemistry.com HATU is often preferred over similar reagents like HBTU because it reacts faster and results in less racemization. peptide.com

Carbodiimides are a class of reagents widely used for the formation of amide bonds. peptide.com Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI or EDC), a water-soluble variant. peptide.combachem.com The direct conversion of carboxylic acids to amides is challenging because the basic amine of this compound can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org Carbodiimide coupling reagents overcome this issue by activating the carboxylic acid. libretexts.org

The mechanism involves the carboxylic acid adding to one of the C=N double bonds of the carbodiimide, converting the hydroxyl group of the acid into an O-acylisourea, which is a good leaving group. libretexts.org The primary amine of this compound can then directly attack this activated intermediate to form the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea from DCC). libretexts.org

However, this direct pathway can be slow and may lead to side reactions, including racemization of the carboxylic acid and the formation of a stable N-acylurea byproduct, which is unable to react further. bachem.comrsc.org To mitigate these issues, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. peptide.comrsc.org In the EDCI/HOBt or DCC/HOBt protocol, the O-acylisourea intermediate rapidly reacts with HOBt to form a reactive HOBt ester. peptide.comnih.gov The amine of this compound then reacts with this HOBt ester, which is less prone to racemization and does not form the N-acylurea side product, leading to higher yields and purer products. peptide.comrsc.org

Reagent/ProtocolActivator TypeKey IntermediateCommon ByproductPrimary Advantage
HATUUronium/Aminium SaltOAt-activated esterTetramethylurea, HOAtFast reaction, low racemization peptide.comcommonorganicchemistry.com
DCC/HOBtCarbodiimideO-acylisourea, HOBt esterDicyclohexylurea (DCU)Effective, but DCU can be difficult to remove peptide.comlibretexts.org
EDCI/HOBtCarbodiimideO-acylisourea, HOBt esterWater-soluble urea derivativeEasy byproduct removal via aqueous extraction peptide.combachem.com

The core of amidation chemistry lies in the principles of nucleophilic acyl substitution. ncert.nic.in The primary amine group of this compound functions as the nucleophile in these reactions. chemguide.co.uk This nucleophilicity stems from the lone pair of electrons on the nitrogen atom. chemguide.co.uk This electron pair is attracted to the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or the activated esters formed by coupling reagents). chemguide.co.ukncert.nic.in

The reaction proceeds via a two-step addition-elimination mechanism. byjus.com

Nucleophilic Addition: The nitrogen atom of this compound attacks the carbonyl carbon of the activated acyl compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. byjus.com

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and a leaving group (e.g., chloride, carboxylate, or an activated HOBt/HOAt group) is expelled. byjus.com A final deprotonation step, often facilitated by a base or another amine molecule in the reaction mixture, yields the neutral amide product. ncert.nic.in

The reactivity of the acyl compound is paramount; more reactive derivatives with better leaving groups (like acyl chlorides) will react more readily with the amine than less reactive ones (like esters). byjus.com Coupling reagents serve to convert the poor leaving group of a carboxylic acid (-OH) into a much better one, thereby facilitating the nucleophilic attack by the amine. libretexts.org

Selective Functionalization and Transformation Reactions

Beyond amidation, the functional groups of this compound and its derivatives can undergo other selective transformations.

The primary amino group of this compound can be selectively oxidized. A prominent method for this transformation utilizes the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidinyloxy (TEMPO). organic-chemistry.org TEMPO-mediated oxidation is a mild and efficient way to convert primary amines into corresponding carbonyl compounds or other oxidized species. researchgate.net

The mechanism involves the one-electron oxidation of TEMPO to form a highly reactive oxoammonium cation. nih.gov This cation is the active oxidizing agent. The primary amine attacks the oxoammonium species, and through a series of steps involving proton transfers and elimination, is converted into an imine. This imine can then be hydrolyzed under aqueous conditions to yield an aldehyde. The process regenerates a hydroxylamine (B1172632) form of TEMPO, which can be re-oxidized back into the catalytic cycle by a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or PhI(OAc)₂. researchgate.netnih.gov This catalytic cycle allows for the use of sub-stoichiometric amounts of TEMPO. organic-chemistry.org Various systems, including metal-free protocols using sodium periodate (B1199274) (NaIO₄) as the co-oxidant, have been developed for the selective oxidation of amines. rsc.org

Reaction TypeReagent SystemFunctional Group TargetedExpected Product
OxidationTEMPO / Co-oxidant (e.g., NaIO₄)Primary Amine (-NH₂)Aldehyde (after hydrolysis of imine) researchgate.netrsc.org
ReductionLiAlH₄Amide (derivative)Amine (-CH₂-NH-) libretexts.orgchemistrysteps.com
ReductionBH₃-THF (prolonged)tert-Butyl Ester (derivative)Primary Alcohol (-CH₂-OH)

Once this compound has been converted into an amide derivative via its amino group, the newly formed amide carbonyl, as well as the original ester carbonyl, can be targeted for reduction.

Amide Reduction: The reduction of amides is a fundamental transformation that typically yields amines. chemistrysteps.com Unlike the reduction of other carbonyl compounds which produce alcohols, amide reduction involves the complete removal of the carbonyl oxygen. libretexts.orgchemistrysteps.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. libretexts.org The mechanism involves the initial complexation of the aluminum hydride to the amide carbonyl oxygen. A hydride ion is then delivered to the carbonyl carbon. chemistrysteps.com The key step that differentiates amide reduction is the subsequent expulsion of the oxygen atom as an aluminate leaving group, which is facilitated by the nitrogen's lone pair, forming an intermediate iminium ion. libretexts.org This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the final amine product. libretexts.orgchemistrysteps.com The net result is the conversion of the C=O group of the amide to a methylene (B1212753) (CH₂) group. libretexts.org

Ester Reduction: The tert-butyl ester group is generally more resistant to reduction than an amide. However, strong reducing agents can reduce it to a primary alcohol. While reagents like NaBH₄ are often insufficient, LiAlH₄ or borane (B79455) complexes like BH₃-THF can accomplish this reduction. researchgate.net The reduction of an ester to an alcohol involves two hydride additions. The first hydride attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to release an alkoxide leaving group (tert-butoxide in this case) and form an aldehyde. The aldehyde is then immediately reduced by a second hydride to the primary alcohol. researchgate.net

Nucleophilic Substitution Reactions of Derivatives

The primary amine of this compound serves as a potent nucleophile, readily participating in nucleophilic substitution reactions, most notably nucleophilic acyl substitution, to form N-acylated derivatives. This reaction is fundamental in utilizing this compound as a linker or building block in the synthesis of more complex molecules.

The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amino group onto an electrophilic carbonyl carbon of a carboxylic acid or its activated derivative. To facilitate this reaction with a free carboxylic acid, coupling agents are typically employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of a stable amide bond and release of the coupling agent byproducts.

This amide bond formation is a key strategy for attaching the octanoate (B1194180) chain to various molecular scaffolds. Research has demonstrated this application in the synthesis of chemical probes and potential therapeutic agents, where this compound is coupled with complex carboxylic acids.

Table 1: Example of Nucleophilic Acyl Substitution with this compound
ReactantsCoupling AgentBaseSolventProduct Type
This compound, JQ1-acidHATUDIPEADMFN-Acylated this compound derivative

Cyclization Reactions for Heterocycle Formation

Intramolecular cyclization of amino esters is a common strategy for the formation of heterocyclic compounds, particularly lactams (cyclic amides). This reaction, often referred to as lactamization, typically involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the ester. The feasibility and rate of this cyclization are highly dependent on the resulting ring size, with the formation of 5- to 7-membered rings being the most thermodynamically and kinetically favorable.

In the case of this compound, an intramolecular cyclization would lead to the formation of a nine-membered lactam ring. The formation of such medium-to-large rings via direct cyclization is often challenging due to entropic factors and potential transannular strain, making it a less favorable process compared to the formation of smaller rings. A review of published research did not yield specific examples of the successful cyclization of this compound to form the corresponding nine-membered heterocycle. While conceptually possible, this transformation may require specialized high-dilution conditions or catalytic methods to overcome the inherent difficulties of forming large rings.

Stereochemical Control and Enantiomeric Enrichment in Derivatives Synthesis

Asymmetric Synthetic Routes

Asymmetric synthesis involves a set of methods that produce a specific stereoisomer of a chiral product. These routes are critical when the biological activity of a molecule is dependent on its specific three-dimensional arrangement. For derivatives of this compound that may be synthesized to contain chiral centers (for example, through alkylation or addition reactions at the alpha-carbon to the ester), asymmetric strategies would be necessary to control the stereochemical outcome. However, a detailed search of the scientific literature did not reveal specific asymmetric synthetic routes that have been developed and applied to this compound.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed, having imparted chirality to the molecule of interest. This is a powerful and widely used strategy in asymmetric synthesis. Common auxiliaries include Evans oxazolidinones and Ellman's tert-butanesulfinamide, which can be attached to a substrate to control reactions such as alkylations or aldol (B89426) additions. A review of the available literature did not provide specific research findings or examples where chiral auxiliaries have been used to synthesize enantiomerically enriched derivatives of this compound.

Diastereoselective Transformations

Diastereoselective transformations are reactions that favor the formation of one diastereomer over another. When a molecule already contains a stereocenter, any reaction that creates a new stereocenter can potentially result in a mixture of diastereomers. Diastereoselective methods utilize the influence of the existing chiral center, often in conjunction with specific reagents and conditions, to control the stereochemistry of the newly formed center. While this is a fundamental concept in stereocontrolled synthesis, specific studies detailing diastereoselective transformations on derivatives of this compound were not identified in a review of the literature.

Applications of Tert Butyl 8 Aminooctanoate As a Key Synthetic Intermediate

Advanced Peptide Synthesis

In the field of peptide synthesis, the incorporation of non-proteinogenic amino acids and linkers is crucial for developing novel therapeutic peptides, diagnostic tools, and biomaterials. Tert-butyl 8-aminooctanoate functions as a long-chain, non-standard amino acid, where its eight-carbon backbone acts as a flexible spacer, and its terminal functional groups allow for integration into peptide chains using standard synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, with the Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy being the most widely adopted method. researchgate.netnih.govgoogle.com In this methodology, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, predominantly based on tert-butyl (tBu) ethers, esters, and carbamates. peptide.com

This compound is well-suited for incorporation into peptides via Fmoc/tBu SPPS. Its primary amine can be protected with an Fmoc group, allowing it to be coupled to the resin-bound peptide chain like a standard amino acid. The compound's key feature, its tert-butyl ester, is chemically orthogonal to the Fmoc group. nih.gov It remains completely stable during the repetitive basic treatments (e.g., with piperidine) used to remove the Fmoc group at each cycle of the synthesis. google.com This stability prevents unwanted side reactions or premature cleavage. The tert-butyl ester is ultimately removed during the final "global deprotection" step, which uses strong acid, typically Trifluoroacetic acid (TFA), to simultaneously cleave the completed peptide from the solid support and remove all side-chain protecting groups. nih.govpeptide.com

FeatureRole in Fmoc/tBu SPPSChemical Stability
Primary Amine (-NH2) Site for N-terminal Fmoc protection and subsequent peptide bond formation.Reacts in standard coupling conditions.
Octanoate (B1194180) Chain (-(CH2)7-) Acts as a flexible, lipophilic spacer within the peptide backbone.Inert throughout the synthesis cycles.
Tert-butyl Ester (-COO-tBu) Acid-labile protecting group for the C-terminus.Stable to basic conditions (e.g., piperidine) used for Fmoc removal. Cleaved by strong acid (TFA).

Solution-Phase Peptide Coupling Strategies

While SPPS is dominant for many applications, solution-phase peptide synthesis (SolPS) remains essential, particularly for the large-scale production of short peptides and for fragment condensation strategies to build larger proteins. researchgate.net The principles of protecting group orthogonality are equally critical in SolPS. Tert-butyl esters have long been utilized in solution-phase synthesis due to their reliable protection of carboxylic acids and their clean, acid-mediated deprotection. semanticscholar.org

In solution-phase strategies, this compound can be used as a C-terminally protected building block. After coupling its free amino group to a peptide fragment, the tert-butyl ester ensures the carboxyl group does not interfere with subsequent coupling reactions. Its removal with acid regenerates the carboxylic acid, allowing for further chain elongation from the C-terminus or for the coupling of this fragment to another peptide. researchgate.net

Incorporation into Peptide Analogues and Conjugates

Peptide analogues and conjugates are designed to enhance the therapeutic properties of native peptides, such as stability, targeting, and potency. This compound serves as an ideal linker or spacer for creating these modified molecules. The eight-carbon chain provides a significant and flexible extension, which can be used to distance a conjugated moiety from the core peptide sequence, potentially reducing steric hindrance and preserving the peptide's native conformation and biological activity.

The synthesis process typically involves incorporating the Fmoc-protected version of this compound into the peptide sequence via SPPS. After the synthesis is complete, the terminal tert-butyl ester can be deprotected along with other side-chain groups. This newly freed carboxylic acid can then be activated and coupled to another molecule, such as a small-molecule drug, a fluorescent dye, or a polyethylene glycol (PEG) chain. Alternatively, the tert-butyl group itself can be considered a modification that imparts lipophilicity to a specific position in a peptide, potentially enhancing its interaction with cell membranes. nih.gov

Synthesis of Cyclic Peptides and Peptide Mimetics

Cyclic peptides are of great interest in drug discovery because their constrained conformation often leads to higher receptor affinity, selectivity, and increased stability against enzymatic degradation compared to their linear counterparts. google.comresearchgate.net this compound can be employed as a key component in the synthesis of cyclic peptides and peptidomimetics.

In a typical strategy, the linear peptide precursor is assembled on a solid support using Fmoc-SPPS, with this compound incorporated at a desired position. researchgate.net After the linear sequence is assembled, it is cleaved from the resin. The tert-butyl ester on the octanoate moiety is removed during this acidic cleavage, yielding a linear peptide with a free carboxylic acid at the end of the C8 spacer and a free N-terminus at the other end of the peptide. The subsequent head-to-tail cyclization is performed in solution under dilute conditions to favor the intramolecular reaction, forming a stable amide bond and yielding the final cyclic peptide. The long C8 chain can create a large, flexible ring structure, which is a common feature in certain classes of peptide mimetics.

Synthesis of Complex Organic Molecules

The utility of this compound extends beyond peptide chemistry into the broader field of complex organic synthesis, where it can serve as a versatile building block. Its bifunctional nature, combined with a defined chain length and orthogonal protecting groups, makes it a valuable precursor for constructing segments of larger molecules, including natural products.

Precursors for Natural Product Total Synthesis

The total synthesis of natural products requires a strategic approach to assemble complex carbon skeletons with precise stereochemistry and functionality. nih.gov Bifunctional building blocks like this compound offer a streamlined way to introduce a defined carbon chain with reactive handles at both ends. The use of a tert-butyl ester to protect a carboxylic acid is a common tactic in multi-step synthesis, as it is robust through many reaction types (e.g., oxidations, reductions, organometallic additions) but can be removed under specific acidic conditions when needed. nih.gov

This compound can provide an eight-carbon aliphatic chain for a target molecule. The amino group can be transformed into other functionalities—such as through diazotization to an alcohol or halide, or by participating in amide bond formations or reductive aminations. Meanwhile, the tert-butyl protected carboxyl group is carried through several synthetic steps before being deprotected to allow for final macrocyclization, esterification, or other transformations. While specific total syntheses explicitly naming this compound as a starting material are not broadly documented in prominent literature, its utility is evident as a member of the class of bifunctional, protected building blocks frequently employed in the synthesis of complex acyclic and macrocyclic natural products. nih.gov

CharacteristicSynthetic Utility
Bifunctionality (Amine and Protected Carboxyl) Allows for sequential, directional elaboration of a molecular structure.
Defined C8 Chain Length Provides a precise eight-carbon aliphatic segment for the target skeleton.
Orthogonal Protection The tert-butyl ester is stable to a wide range of non-acidic reagents, allowing for selective manipulation of the amine group.
Lipophilic Nature Can be used to construct non-polar regions within a larger molecule.

Construction of Novel Nitrogen-Containing Heterocycles

The amino group of this compound provides a reactive handle for the construction of various nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry.

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their high ring strain. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group, which is structurally related to the tert-butyl ester in this compound, is used to activate the aziridine nitrogen for anionic ring-opening polymerization. nih.gov This allows for the synthesis of linear polyethyleneimine, a polymer with numerous applications. The use of a tert-butyl carboxylate group can similarly activate an aziridine ring for various synthetic transformations. nih.gov The synthesis of aziridines can be achieved through various methods, including the reaction of olefins with sulfonamides in the presence of tert-butyl hypoiodite. researchgate.net

Azetidines are four-membered nitrogen-containing heterocycles that are found in a range of natural products and serve as important building blocks in organic synthesis. clockss.org The synthesis of substituted azetidines can be challenging due to ring strain. clockss.org However, methods such as intramolecular aminolysis of epoxy amines can be used to construct the azetidine (B1206935) ring. nih.gov

The tert-butyl ester group is a common feature in azetidine synthesis. For example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is synthesized from 1-Boc-3-azetidinone and serves as a precursor for more complex azetidine derivatives. nih.gov This highlights the utility of the tert-butyl protecting group in the synthesis and functionalization of azetidine systems. nih.govarkat-usa.org

Fatty Acid and Lipid Derivatives Synthesis

The eight-carbon chain of this compound makes it a suitable precursor for the synthesis of modified fatty acids and lipids.

Omega-amino fatty acids are important bioconjugates and industrial chemicals. researchgate.net Their synthesis can be achieved through methods such as the ozonolysis of unsaturated fatty acids followed by reductive amination. wipo.intgoogle.com this compound itself is an example of a protected omega-amino fatty acid ester. It can be used to synthesize various conjugates by reacting its free amino group with other molecules of interest. Furthermore, enzymatic methods are being explored for the synthesis of related compounds, such as the reduction of ω-amino fatty acids to ω-amino alcohols using carboxylic acid reductases. researchgate.net

Table 3: Methods for Omega-Amino Fatty Acid Synthesis

MethodStarting MaterialKey StepsProduct
Chemical SynthesisUnsaturated fatty acidsOzonolysis, Reductive AminationOmega-amino acids or esters
BiocatalysisOmega-amino fatty acidsEnzymatic reduction (e.g., with Carboxylic Acid Reductase)Omega-amino alcohols
Long-Chain Amides and Esters

The unique structure of this compound, with its eight-carbon chain, serves as a foundational element in the synthesis of long-chain amides and esters. The primary amine of the molecule can readily react with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form stable amide bonds. This reaction is fundamental in the preparation of long-chain polyamides, where the bifunctional nature of monomers derived from this compound allows for the growth of polymer chains.

Similarly, the tert-butyl ester group, while generally stable, can be selectively cleaved under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be esterified with a wide range of alcohols to produce long-chain esters. The ability to control the sequence of these reactions—amidation at the amine terminus and esterification at the carboxyl terminus (after deprotection)—provides chemists with a strategic advantage in the synthesis of well-defined long-chain molecules with specific functionalities at each end.

Role in Medicinal Chemistry and Drug Discovery

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a crucial component in the synthesis of various therapeutic agents and biological probes.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. The dysregulation of HDACs is implicated in various diseases, including cancer. In the synthesis of novel HDAC inhibitors, linker units are often required to connect a zinc-binding group to a cap group that interacts with the surface of the enzyme. While direct evidence for the use of this compound is still emerging in publicly available literature, the closely related compound, methyl 8-aminooctanoate, has been utilized in the synthesis of Santacruzamate A analogs, a class of HDAC inhibitors. This suggests the potential for this compound to serve a similar role as a flexible linker in the design of new HDAC inhibitors, allowing for the optimization of the distance and orientation between the key pharmacophoric elements.

Development of Targeted Protein Degraders (e.g., PSMLTACs)

Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. A related but less common term, "Proteolysis-targeting small molecule-triggered self-assembly," or PSMLTACs, also falls under this broader strategy. These degraders consist of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a chemical linker.

The linker plays a critical role in the efficacy of the degrader. A closely related derivative, tert-butyl (8-aminooctyl)carbamate, which features a carbamate (B1207046) group in addition to the amine, is utilized as an aliphatic linker in the synthesis of PROTACs. This highlights the utility of the eight-carbon chain derived from aminooctanoic acid in providing the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the degrader, and the E3 ligase. While direct citation for this compound in this specific context is not yet prevalent, its structural similarity to established linkers suggests its potential as a valuable component in the design of novel targeted protein degraders.

Precursors for Antiviral Agents (e.g., AZT Conjugates)

The functional handles of this compound make it a candidate for incorporation into more complex drug conjugates, including potential antiviral agents. For instance, the primary amine could be used to attach the aminooctanoate moiety to a pharmacologically active core, such as a nucleoside analog like azidothymidine (AZT). Such conjugation could potentially modify the pharmacokinetic properties of the parent drug, for example, by altering its solubility, membrane permeability, or metabolic stability. However, at present, specific examples of the use of this compound as a precursor for AZT conjugates or other antiviral agents are not widely reported in peer-reviewed literature.

Building Blocks for CDK4/6-Mediated Cancer Therapeutic Agents

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer. A patent for compositions and methods for treating CDK4/6-mediated cancer explicitly discloses the use of this compound in the preparation of compounds designed for this purpose broadpharm.com. In the synthesis described, this compound is used as a starting material to construct a larger molecule that ultimately functions as a therapeutic agent targeting CDK4/6 pathways broadpharm.com. This demonstrates the direct and valuable role of this intermediate in the development of novel cancer therapeutics.

Table 1: Research Findings on this compound in CDK4/6-Mediated Cancer Therapeutic Agents

Application Key Finding Source

Design of Chemical Probes for Biological Systems

Contributions to Advanced Materials Science and Nanotechnology

This compound has emerged as a critical starting material in the synthesis of advanced materials, particularly within the realm of nanotechnology and drug delivery. Its bifunctional nature, possessing both a protected amine and a carboxylic acid ester, makes it an ideal building block for creating complex molecules with tailored properties. This is especially evident in its application as a key synthetic intermediate for novel ionizable amino lipids, which are fundamental components of lipid nanoparticles (LNPs) used for nucleic acid therapies.

Synthesis of Novel Amino Lipids for Lipid Nanoparticles (LNPs)

The development of safe and effective delivery vehicles is paramount for the success of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Lipid nanoparticles have become the leading platform for this purpose, and the ionizable cationic lipid is arguably the most critical component influencing their efficacy and safety. This compound serves as a key precursor in the synthesis of a novel series of ionizable amino lipids that have demonstrated significant improvements over earlier generations of LNP components.

The synthesis of these advanced amino lipids often involves the alkylation of the primary amine of this compound, followed by further chemical modifications. For instance, a notable ionizable lipid, referred to in scientific literature as "Lipid 5" (heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate), is synthesized from intermediates derived from this compound. The general synthetic strategy allows for the creation of a diverse library of lipids by varying the lipid tails and headgroups attached to the core structure derived from this intermediate. This modularity is crucial for fine-tuning the physicochemical properties of the resulting LNPs.

The structure of the ionizable lipid is a key determinant of the LNP's performance. Structure-activity relationship (SAR) studies have been conducted to optimize various features of these lipids, including the length and branching of the hydrophobic tails and the nature of the headgroup. These studies have led to the development of lipids with enhanced delivery efficiency and better tolerability profiles compared to earlier standards like DLin-MC3-DMA.

A key study by Sabnis et al. (2018) detailed the development of a series of amino lipids, including Lipid 5, and highlighted their superior performance in preclinical models. The research underscored the importance of the chemical design of these lipids in achieving efficient endosomal escape and sustained pharmacological activity. The findings from this research demonstrated a clear advancement in the design of ionizable lipids, with this compound playing a foundational role in their synthesis.

Components for Nucleic Acid (e.g., mRNA) Delivery Systems

Lipids derived from this compound are integral components of multi-component LNP systems designed for the systemic delivery of nucleic acids. These LNPs are typically composed of four main components: an ionizable cationic lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid. nih.govnih.gov The ionizable lipid, synthesized from the this compound precursor, is essential for encapsulating the negatively charged nucleic acid cargo and for facilitating its release into the cytoplasm of target cells. nih.gov

At the acidic pH within an endosome, the tertiary amine of the ionizable lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA). nih.gov Research has shown that LNPs formulated with lipids derived from this novel series exhibit enhanced endosomal escape compared to those formulated with earlier generation lipids. nih.gov

The performance of these LNPs in delivering mRNA has been extensively studied. In preclinical studies involving the delivery of mRNA encoding for human erythropoietin (hEPO) in mice, LNPs formulated with Lipid 5 demonstrated a significant increase in protein expression compared to LNPs formulated with DLin-MC3-DMA. This improved performance is attributed to the enhanced ability of the novel lipid to facilitate endosomal escape.

The following table summarizes the in vivo performance of LNPs formulated with Lipid 5 compared to DLin-MC3-DMA, as reported by Sabnis et al. (2018):

ParameterLNP with DLin-MC3-DMALNP with Lipid 5
mRNA Cargo hEPO mRNAhEPO mRNA
Dose 0.1 mg/kg0.1 mg/kg
Peak hEPO Concentration (ng/mL) ~100~500
Area Under the Curve (AUC) of hEPO LowerSignificantly Higher

These results highlight the superior in vivo activity of LNPs containing the novel amino lipid derived from the this compound scaffold. Further studies in non-human primates have also confirmed the sustained pharmacology and favorable safety profile of these advanced LNPs, demonstrating their potential for clinical applications. nih.gov

Design of Amphiphilic Structures for Self-Assembly

The ionizable lipids synthesized from this compound are classic examples of amphiphilic molecules, containing both a hydrophilic headgroup and hydrophobic lipid tails. This amphiphilicity is the driving force behind the self-assembly of these lipids, along with the other lipid components, into the core-shell structure of an LNP.

During the formulation process, which often involves rapid mixing of a lipid-containing ethanol phase with an aqueous phase containing the nucleic acid at a low pH, the lipids self-assemble around the nucleic acid cargo. The positively charged headgroups of the ionizable lipids interact with the negatively charged phosphate backbone of the mRNA or siRNA, leading to the encapsulation of the nucleic acid within the hydrophobic core of the forming nanoparticle. The other lipid components, such as phospholipids and cholesterol, intercalate between the ionizable lipids to stabilize the structure, while the PEGylated lipid helps to control the particle size and provides a hydrophilic corona that sterically stabilizes the LNP in circulation. nih.gov

The specific structure of the amphiphilic lipids derived from this compound influences the morphology and stability of the resulting LNPs. The long alkyl chains of the lipid tails contribute to the formation of a stable hydrophobic core, while the nature of the headgroup dictates the pKa of the ionizable lipid, which is a critical parameter for both efficient encapsulation and endosomal release. The octanoate backbone of the parent molecule provides a flexible and robust scaffold for the attachment of various hydrophobic tails, allowing for the fine-tuning of the amphiphilic properties of the final lipid molecule.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide valuable insights into the dynamic behavior and interactions of molecules. For Tert-butyl 8-aminooctanoate, these methods can elucidate its conformational preferences, potential interactions with biological receptors, and behavior in complex environments like lipid membranes.

The conformational landscape of a molecule dictates its physical and chemical properties. This compound, with its flexible octanoate (B1194180) chain and rotatable ester and amino groups, can adopt a multitude of conformations. Computational conformational analysis is essential to identify the low-energy, and thus most probable, structures of the molecule.

Derivatives of this compound could potentially act as ligands for biological receptors. Molecular docking and other computational methods can be employed to predict the binding modes and affinities of these derivatives to target proteins. These studies are crucial in the early stages of drug discovery.

The interaction of a ligand with a receptor is governed by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For derivatives of this compound, the primary amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The long alkyl chain and the tert-butyl group provide significant hydrophobicity, which would favor interactions with nonpolar pockets in a receptor binding site.

For instance, studies on the interaction of ligands with adrenergic receptors have highlighted the importance of hydrogen bonds with specific serine residues and hydrophobic interactions with aromatic residues in the binding pocket. nih.gov Similarly, the binding of synthetic retinoic acid analogues to their receptors is also mediated by a network of polar and nonpolar interactions. rsc.org Computational modeling of this compound derivatives could explore these potential interactions and guide the design of molecules with improved binding affinity and selectivity.

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of molecules in complex environments over time. Given the amphiphilic nature of this compound (a polar amino head group and a nonpolar tail), its interaction with lipid membranes is of particular interest, especially in the context of lipid-based drug delivery systems for mRNA.

MD simulations of amino acids and their analogues in lipid bilayers have revealed how these molecules partition into the membrane and interact with the lipid molecules. nih.govnih.gov The polar head group tends to anchor at the water-lipid interface, while the nonpolar tail penetrates into the hydrophobic core of the bilayer. The extent of this penetration and the specific interactions with the lipid acyl chains can be quantified through MD simulations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules. These methods can be applied to this compound to gain fundamental insights into its chemical behavior.

DFT calculations can be used to determine a variety of electronic properties that are key to understanding the reactivity of this compound. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amino group's hydrogen atoms.

Quantum mechanics calculations have been used to characterize the electronic properties of amino acid side chains and other organic molecules. nih.gov While specific DFT data for this compound is not available, the table below provides hypothetical, yet representative, values for some key electronic properties that could be obtained from such calculations.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy 1.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 8.0 eVIndicator of chemical reactivity and stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP) Minimum -0.04 a.u.Indicates the most electron-rich region (likely near the carbonyl oxygen).
Molecular Electrostatic Potential (MEP) Maximum 0.05 a.u.Indicates the most electron-poor region (likely near the amine protons).

These values are for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, a key reaction is the hydrolysis of the ester group. Computational methods can be used to elucidate the detailed reaction pathway for both acid- and base-catalyzed hydrolysis, including the identification of intermediates and transition states.

The mechanism of ester hydrolysis generally involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. study.com In base-catalyzed hydrolysis, the nucleophile is a hydroxide (B78521) ion, while in acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, followed by attack by a water molecule. study.com

Computational studies on the hydrolysis of other esters have successfully mapped out the potential energy surface for these reactions, determining the activation energies for each step. ic.ac.ukresearchgate.net For this compound, DFT calculations could be used to:

Model the structures of the reactants, intermediates, transition states, and products.

Calculate the energy barriers for the formation and breakdown of the tetrahedral intermediate.

Investigate the role of solvent molecules in stabilizing charged intermediates and transition states.

This information would provide a detailed, quantitative understanding of the factors controlling the rate and mechanism of ester hydrolysis for this specific molecule. For instance, computational studies on the enzymatic hydrolysis of esters by carboxylesterases have detailed a four-step mechanism, providing insights that go beyond the generally proposed two-step process. nih.gov

Prediction of Molecular Properties for Synthetic Design

In the contemporary landscape of medicinal chemistry and drug discovery, the in silico prediction of molecular properties plays a pivotal role. Computational and theoretical investigations allow for the early-stage evaluation of a compound's potential pharmacokinetic profile, guiding synthetic efforts toward derivatives with more desirable characteristics. For this compound, a bifunctional molecule incorporating both an amino group and a tert-butyl ester, these predictive models offer valuable insights into its behavior in biological systems. The following sections detail the computational analysis of its key molecular descriptors.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, providing a calculated measure of a molecule's polarity. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. This metric is instrumental in predicting the transport properties of drug candidates, such as their ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.

For this compound, the calculated TPSA is a significant factor in assessing its potential applications in synthetic design. The presence of the primary amine and the ester carbonyl group contributes to its polarity. Computational analysis, as detailed in the PubChem database for compound CID 13911851, provides a precise value for its TPSA.

Compound NameMolecular FormulaTPSA (Ų)
This compoundC12H25NO252.3

This calculated TPSA value suggests that this compound possesses a moderate degree of polarity, which is a critical consideration when designing derivatives intended to cross biological barriers.

LogP and Lipophilicity Predictions for Derivative Design

The partition coefficient (LogP) is a well-established measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and other non-polar solvents. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipophilicity. In the context of derivative design, modulating LogP is a common strategy to optimize the pharmacokinetic properties of a lead compound.

The predicted LogP for this compound, specifically the XLogP3 value, offers a quantitative measure of its lipophilicity. This value is derived from computational models that consider the contribution of different atoms and fragments within the molecule. The long alkyl chain in this compound is expected to contribute significantly to its lipophilic character, balanced by the polar amino and ester groups.

Compound NameLogP Measurement TypePredicted Value
This compoundXLogP33.1

This predicted LogP value indicates a notable degree of lipophilicity, which would influence its solubility and interaction with biological membranes. For synthetic chemists, this serves as a baseline for designing analogues with tailored solubility and permeability characteristics.

Rotatable Bonds Analysis for Conformational Flexibility

The number of rotatable bonds in a molecule is a simple yet effective indicator of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. High conformational flexibility, often associated with a larger number of rotatable bonds, can impact a molecule's binding affinity to a target protein, as well as its absorption and metabolic stability.

The structure of this compound, with its linear alkyl chain, suggests a significant degree of conformational freedom. The precise count of rotatable bonds provides a quantitative measure of this flexibility. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding pocket or navigate through different biological environments.

Compound NameParameterCount
This compoundRotatable Bond Count9

The presence of nine rotatable bonds underscores the molecule's high degree of flexibility. This is a key consideration in synthetic design, as reducing the number of rotatable bonds is a common strategy to improve the binding specificity and pharmacokinetic profile of drug candidates.

Advanced Spectroscopic and Analytical Characterization Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives like tert-butyl 8-aminooctanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. In this compound, the distinct functional groups—the tert-butyl carbamate (B1207046) (Boc) and the primary amine on the octyl chain—give rise to characteristic signals. The large tert-butyl group produces a sharp and intense singlet, which is an easily identifiable feature in the spectrum. nih.govnih.gov The chemical shifts of the methylene (B1212753) protons vary depending on their proximity to the electron-withdrawing carbamate and amino groups. rsc.orgrsc.org

The expected ¹H NMR signals for this compound are detailed in the table below. The integration of each signal corresponds to the number of protons it represents, confirming the proton count in each part of the molecule. The peak for the tert-butyl protons, typically found around 1.45 ppm, is a characteristic singlet. rsc.orgmdpi.comrsc.org Protons on the methylene group adjacent to the carbamate nitrogen are expected around 3.10 ppm. rsc.org

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ ~ 1.45Singlet (s)9H
-NH-C(O)- ~ 4.5-5.0Broad Singlet (br s)1H
-CH₂-NH(Boc) ~ 3.10Triplet (t)2H
-CH₂-NH₂ ~ 2.68Triplet (t)2H
-(CH₂)₅- ~ 1.25-1.50Multiplet (m)10H
-NH₂ ~ 1.5-2.5Broad Singlet (br s)2H

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total carbon count and the nature of each carbon's environment (e.g., carbonyl, quaternary, methylene). For this compound, characteristic signals for the carbamate carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the eight methylene carbons of the octyl chain are expected. mdpi.com The carbonyl carbon of a Boc protecting group typically appears around 156 ppm, while the quaternary carbon is found near 79 ppm and the associated methyl carbons resonate around 28 ppm. rsc.orgmdpi.com

CarbonPredicted Chemical Shift (δ, ppm)
-C(O)- ~ 156.0
C(CH₃)₃ ~ 79.0
-C(CH₃)₃ ~ 28.4
-CH₂-NH(Boc) ~ 40.5
-CH₂-NH₂ ~ 42.0
-(CH₂)₆- ~ 26.0 - 33.0

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the neighboring methylene (-CH₂-) groups, allowing an analyst to "walk" down the octyl chain and confirm its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H correlation). libretexts.orgcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, verifying the assignments made from the 1D data.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu This is particularly powerful for connecting different parts of a molecule. For this compound, a key HMBC correlation would be observed between the protons of the tert-butyl group and the carbamate carbonyl carbon. This confirms the connectivity of the ester portion of the Boc protecting group, providing unequivocal structural proof. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical method used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and determining the elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like this compound. nih.gov This method typically generates a protonated molecular ion, [M+H]⁺. Given the molecular weight of this compound is 244.37 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 245.38. medkoo.comnih.gov

Furthermore, compounds containing a tert-butoxycarbonyl (Boc) group often exhibit a characteristic fragmentation pattern involving the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), resulting in a combined neutral loss of 100 Da. nih.gov This predictable fragmentation provides additional structural confirmation.

IonDescriptionExpected m/z
[M+H]⁺ Protonated Molecular Ion~ 245.38
[M+Na]⁺ Sodium Adduct~ 267.36
[M-Boc+H]⁺ Loss of Boc group~ 145.26
[M-100+H]⁺ Loss of isobutylene + CO₂~ 145.26

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of a compound's elemental formula. mdpi.comresearchgate.net For this compound, the theoretical exact mass of the neutral molecule (C₁₃H₂₈N₂O₂) is 244.2151 Da. medkoo.comnih.gov An HRMS measurement confirming this exact mass provides definitive proof of the elemental composition, distinguishing it from any other potential compounds that might have the same nominal mass. mdpi.com

Chromatographic Separation and Purity Assessment

The purification and analysis of this compound and its derivatives rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for achieving high purity and for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography is a premier technique for the analysis and purification of amino acid derivatives like this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for such compounds, which are moderately polar.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the long octyl chain provides significant hydrophobic character, leading to retention on the C18 column.

The mobile phase often consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities. To improve peak shape and resolution, especially for compounds with amine functionalities, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase at a low concentration (e.g., 0.1%). This suppresses the ionization of free silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single ionic form.

Purity assessment is achieved by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A highly pure sample will exhibit a single major peak.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Peptide Bond) or via Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Table 2: Representative Data from HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% AreaPurity Assessment
TBOA-00110.5485000099.2%High Purity
TBOA-00210.6475000097.1%Meets Standard
TBOA-00310.4450000092.5%Requires Repurification

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used to monitor the progress of a chemical synthesis. In the context of reactions involving this compound, such as its synthesis or its use in peptide coupling, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases.

For a compound like this compound, which contains a primary amine, a common mobile phase system is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent can be adjusted to achieve optimal separation. Because the starting materials and products of a reaction will have different polarities, they will travel different distances up the TLC plate, resulting in different Retention Factor (Rf) values.

The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent. For amines, a common stain is ninhydrin, which reacts with primary and secondary amines to produce a characteristic purple or yellow color.

By spotting the reaction mixture at different time points alongside the starting materials, one can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Table 3: Example TLC System for Monitoring a Reaction Involving this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (30:70, v/v)
Visualization Ninhydrin stain, followed by gentle heating
Expected Rf (Starting Material) e.g., 0.2 (for a more polar precursor)
Expected Rf (this compound) e.g., 0.5

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 8-aminooctanoate in laboratory settings?

  • Methodology : The synthesis typically involves esterification of 8-aminooctanoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Protecting the amine group during esterification may require Boc (tert-butoxycarbonyl) strategies to prevent side reactions. Purification often uses column chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers safely handle and store this compound?

  • Guidelines :

  • Store in a tightly sealed container under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Avoid ignition sources (e.g., sparks, open flames) due to potential peroxide-forming tendencies in tert-butyl derivatives .
  • Use explosion-proof equipment in storage areas and ensure proper ventilation. Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Key Methods :

  • HPLC : Quantify purity (>95% typical) using reverse-phase C18 columns with UV detection at 210–254 nm.
  • NMR Spectroscopy : Confirm regiochemistry via 1^1H NMR (e.g., tert-butyl singlet at ~1.4 ppm) and 13^13C NMR (quaternary carbon at ~80 ppm).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H25_{25}NO2_2, expected m/z ~230.2) .

Advanced Research Questions

Q. How can conformational dynamics of the tert-butyl group in this compound be analyzed in solution vs. solid state?

  • Approach :

  • Variable-Temperature NMR : Monitor axial/equatorial isomerization at low temperatures (e.g., –40°C to 25°C) to detect energy barriers for tert-butyl rotation .
  • DFT Calculations : Use explicit solvent models (e.g., water or DMSO) to predict thermodynamically stable conformers, comparing computed vs. experimental NMR shifts .
  • X-ray Crystallography : Resolve solid-state conformation, noting steric effects from the tert-butyl group on crystal packing .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) :

  • Factors : Reaction temperature, catalyst loading (e.g., Mo(CO)6_6 for epoxidation analogues), solvent polarity (e.g., dichloroethane vs. THF), and stoichiometry.
  • Response Surface Methodology (RSM) : Statistically identify optimal conditions (e.g., 60°C, 5 mol% catalyst) to maximize conversion while minimizing side products .

Q. How can researchers resolve contradictions in reported stability data for tert-butyl derivatives under acidic/basic conditions?

  • Troubleshooting :

  • pH-Dependent Stability Assays : Monitor degradation kinetics via HPLC at varying pH (e.g., 1–14) to identify labile conditions.
  • Isolation of Degradants : Use preparative TLC or LC-MS to characterize byproducts (e.g., de-esterified 8-aminooctanoic acid).
  • Control Humidity : Moisture-sensitive tert-butyl esters may hydrolyze; use molecular sieves or anhydrous solvents during reactions .

Q. What strategies mitigate side reactions during tert-butyl group introduction in amino acid derivatives?

  • Mitigation :

  • Protecting Group Compatibility : Use Boc or Fmoc groups to shield the amine during esterification.
  • Low-Temperature Reactions : Perform ester coupling at 0–5°C to reduce racemization or tert-butyl cleavage.
  • Catalyst Screening : Test alternatives to Brønsted acids (e.g., enzymatic catalysts) to avoid tert-butyl group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-aminooctanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 8-aminooctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.